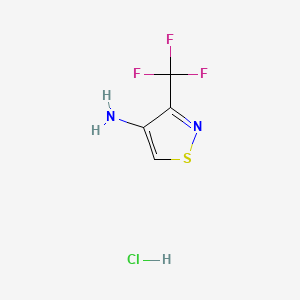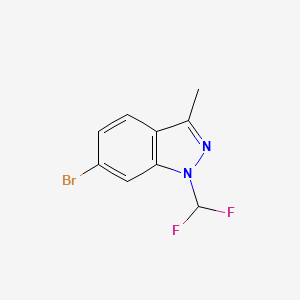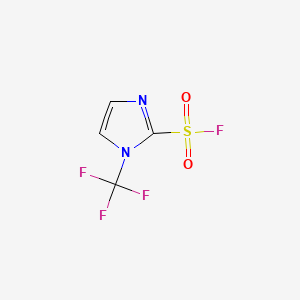
1-(trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride is a compound that features a trifluoromethyl group, an imidazole ring, and a sulfonyl fluoride group The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of imidazole with trifluoromethyl sulfonyl chloride in the presence of a base such as cesium fluoride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 1-(trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride can be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction parameters and can lead to more efficient and environmentally friendly processes . The use of flow reactors also facilitates the handling of hazardous reagents and intermediates, improving safety and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and reduction: The imidazole ring can participate in redox reactions, altering the oxidation state of the compound.
Trifluoromethylation: The trifluoromethyl group can be introduced into other molecules through coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include cesium fluoride, trifluoromethyl sulfonyl chloride, and various nucleophiles. Reaction conditions often involve anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamides or sulfonate esters, while trifluoromethylation can introduce the trifluoromethyl group into various substrates .
Applications De Recherche Scientifique
1-(Trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structural features make it a valuable building block for designing new pharmaceuticals.
Materials Science: The compound can be used to modify the surface properties of materials, improving their hydrophobicity and chemical resistance.
Biological Research: The compound can serve as a probe for studying enzyme mechanisms and protein-ligand interactions due to its reactive sulfonyl fluoride group.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles such as amino acids in proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues, leading to the inhibition of enzyme activity . The trifluoromethyl group can also influence the compound’s binding affinity and selectivity for specific molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl sulfonyl chloride: Similar in structure but lacks the imidazole ring.
Trifluoromethyl imidazole: Lacks the sulfonyl fluoride group.
Sulfonyl fluoride derivatives: Various compounds with different substituents on the sulfonyl fluoride group.
Uniqueness
1-(Trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride is unique due to the combination of the trifluoromethyl group, imidazole ring, and sulfonyl fluoride group. This combination imparts distinct electronic and steric properties, making the compound highly versatile for various applications .
Propriétés
Formule moléculaire |
C4H2F4N2O2S |
|---|---|
Poids moléculaire |
218.13 g/mol |
Nom IUPAC |
1-(trifluoromethyl)imidazole-2-sulfonyl fluoride |
InChI |
InChI=1S/C4H2F4N2O2S/c5-4(6,7)10-2-1-9-3(10)13(8,11)12/h1-2H |
Clé InChI |
VWSSSMJIVUXSSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=N1)S(=O)(=O)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


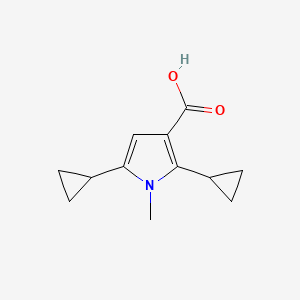
![2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol](/img/structure/B13457433.png)
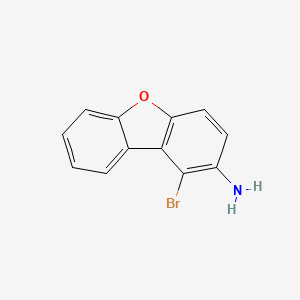

![1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one](/img/structure/B13457446.png)
![4-[(Tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B13457450.png)
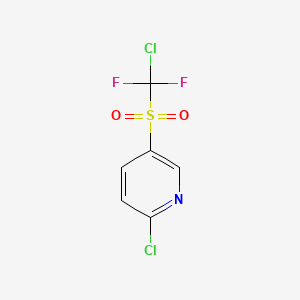
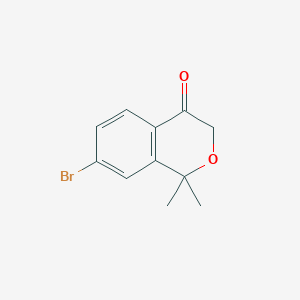
![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
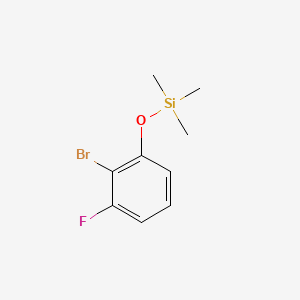
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B13457494.png)
